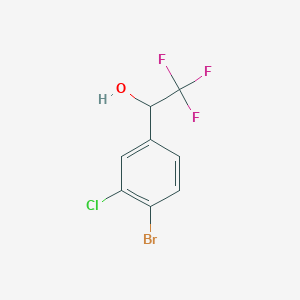

4-溴-3-氯-α-(三氟甲基)苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis

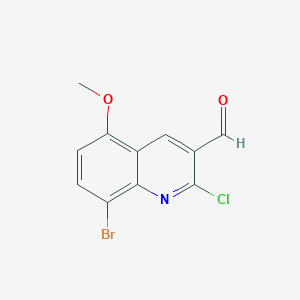

The molecular formula of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is C8H7F3O . The molecular weight is 176.1358 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

The density of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol . The flash point is 100.6±0.0 °C . The index of refraction is 1.463 . The molar refractivity is 37.7±0.3 cm3 .科学研究应用

金属化中的区域选择性

- 与本化合物结构类似的氯(三氟甲基)苯和溴(三氟甲基)苯在用烷基锂和 2,2,6,6-四甲基哌啶基锂处理时,在卤素取代基附近发生去质子化。这个过程允许利用位置歧义,建立可选的位点选择性 (Mongin, Desponds, & Schlosser, 1996)。

醇的选择性还原

- 在氯二苯基硅烷和催量的三氯化铟存在下,与 4-溴-3-氯-α-(三氟甲基)苄醇类似的苄醇被还原为相应的烷烃。该方法对羟基表现出高化学选择性,不影响其他敏感官能团 (Yasuda 等人,2001)。

氟化合物合成

- 格氏反应与氟烷和醛在锌存在下在温和条件下生成 α-(1-氯-2,2,2-三氟乙基)醇等化合物 (Takagi 等人,1996)。

苯衍生物的功能化

- 1,3-双(三氟甲基)苯在 2 位金属化和羧化,随后转化为苄醇,展示了苯衍生物功能化的途径 (Dmowski & Piasecka-Maciejewska, 1998)。

全氟苯乙烯的合成

- 全氟苯乙烯的合成始于格氏试剂与溴五氟苯反应,生成 2,3,4,5,6-五氟-α-(三氟甲基)苄醇等醇,可转化为全氟苯乙烯 (Antonucci & Wall, 1963)。

作用机制

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with biological targets that can facilitate such reactions.

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. It can undergo free radical reactions, nucleophilic substitution, and oxidation . The initiating step in a free radical reaction involves the loss of a bromo atom, leaving behind a radical that can interact with other molecules . In nucleophilic substitution reactions, the compound can react via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .

Action Environment

The action of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by factors such as temperature, pH, and the presence of other reactive species . These factors can influence the compound’s efficacy and stability.

安全和危害

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is toxic in contact with skin . It is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. It should not be breathed in or ingested .

属性

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMRHIHIKXJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)